molecular formula C19H21ClN2O5S B6476641 3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640818-96-6

3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}pyridine

货号: B6476641
CAS 编号: 2640818-96-6
分子量: 424.9 g/mol
InChI 键: JDEJDDGUHTVRKM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a pyridine core substituted with a chlorine atom at position 3 and a methoxy group at position 2. The methoxy group is further linked to a piperidine ring, which is sulfonylated at the 1-position by a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl moiety.

属性

IUPAC Name

3-chloro-4-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c20-16-12-21-6-3-17(16)27-13-14-4-7-22(8-5-14)28(23,24)15-1-2-18-19(11-15)26-10-9-25-18/h1-3,6,11-12,14H,4-5,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEJDDGUHTVRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-Chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}pyridine is a synthetic compound with notable pharmacological potential. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro group, a benzodioxine moiety, and a piperidine derivative. The molecular formula is C21H24ClN3O4SC_{21}H_{24}ClN_3O_4S, with a molecular weight of approximately 407.81 g/mol. The presence of sulfonyl and methoxy groups suggests potential interactions with biological targets.

Research indicates that compounds similar to 3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}pyridine exhibit various biological activities:

  • Antitumor Activity : Compounds containing the piperidine nucleus have shown promising results in inhibiting tumor growth. For instance, studies have demonstrated that piperidine derivatives can act as inhibitors of murine double minute 2 (MDM2), a key regulator of the p53 tumor suppressor pathway, enhancing apoptotic responses in cancer cells .
  • Antibacterial Properties : The sulfonamide functionality is known for its antibacterial effects. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth and enzyme activity (e.g., acetylcholinesterase) .
  • Enzyme Inhibition : The compound may also exhibit inhibitory effects on various enzymes involved in disease processes, which can be crucial for therapeutic applications in conditions like Alzheimer's disease .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study evaluated the efficacy of piperidine derivatives in xenograft models, revealing significant tumor growth inhibition compared to control groups .
  • Antimicrobial Activity : Another research effort synthesized a series of compounds based on the piperidine and benzodioxine structures, assessing their antibacterial properties against various strains. Results indicated promising activity against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeMechanism/TargetReferences
AntitumorPiperidine derivativesMDM2 inhibition
AntibacterialSulfonamide derivativesBacterial enzyme inhibition
Enzyme InhibitionAcetylcholinesterase inhibitorsNeuroprotective effects

相似化合物的比较

Structural Analogues with Benzodioxine Sulfonyl Motifs

  • 8-(2,3-Dihydro-1,4-Benzodioxin-2-Yl)Methyl-1-Phenyl-1,3,8-Triazaspiro[4,5]Decan-4-One (): Key Differences: Contains a spirocyclic triazaspirodecanone system instead of a piperidine-methoxy-pyridine backbone. Functional Implications: The spirocyclic structure may enhance metabolic stability compared to the linear piperidine chain in the target compound. This analog is explicitly noted for anti-neurodegenerative activity, suggesting the benzodioxine sulfonyl group contributes to neuroprotective mechanisms .
  • 4-{6-[4-(2,3-Dihydro-1,4-Benzodioxine-6-Sulfonyl)Piperazin-1-Yl]-2-Methylpyrimidin-4-Yl}Morpholine (CAS 1189882-02-7; ):

    • Key Differences : Substitutes piperidine with piperazine and introduces a pyrimidine-morpholine system.
    • Functional Implications : Piperazine’s higher basicity may improve solubility, while the pyrimidine-morpholine moiety could shift target specificity toward kinases or GPCRs, diverging from the pyridine-based target compound .

Pyridine-Based Derivatives with Chloro and Methoxy Substituents

  • 4-(4-Chlorophenyl)-6-(4-Methoxyphenyl)-3-{3-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidin-6-Yl]-1H-1,2,4-Triazol-5-Yl}Pyridin-2-Amine (): Key Differences: Incorporates a triazole-thiazolopyrimidine extension rather than a benzodioxine sulfonyl-piperidine group.

Heterocyclic Systems with Tetrazole or Thiophene Modifications

  • 1-(1-{1-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-1H-1,2,3,4-Tetrazol-5-YlMethyl}Piperidin-4-Yl)-2,3-Dihydro-1H-1,3-Benzodiazol-2-One (): Key Differences: Replaces the sulfonyl group with a tetrazole-thiophene hybrid. The thiophene’s electron-rich nature may alter binding affinity compared to the sulfonyl group in the target compound .

准备方法

Cyclization of Phenoxypropanediol Derivatives

The benzodioxine ring is constructed via a base-mediated cyclization of a diol precursor. As described in CA2215604C, phenoxypropanediol derivatives undergo sulfonation followed by cyclization at 0–50°C to yield 1,4-benzodioxine-6-sulfonic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride, a reaction typically conducted under anhydrous conditions at reflux (60–80°C) for 4–6 hours.

Reaction Conditions Table

StepReagents/ConditionsYield (%)
SulfonationH₂SO₄, 0–25°C, 2 h85–90
CyclizationNaOH (2 M), 40°C, 3 h78
Sulfonyl ChlorideSOCl₂, toluene, reflux, 6 h92

Purification and Stability

The sulfonyl chloride intermediate is purified via vacuum distillation or recrystallization from dichloromethane/hexane. Stability tests indicate decomposition rates below 5% when stored at –20°C under nitrogen.

Preparation of 4-(Piperidin-4-ylmethoxy)Pyridine

Piperidine Methoxylation

4-Hydroxypiperidine is reacted with methyl chloroformate to protect the amine, followed by O-alkylation using bromomethyl pyridine under basic conditions (K₂CO₃, DMF, 80°C). Deprotection with HCl/EtOH yields 4-(piperidin-4-ylmethoxy)pyridine.

Key Reaction Scheme

  • Protection:
    4-Hydroxypiperidine+ClCOOMe4-(Methoxycarbonyloxy)piperidine\text{4-Hydroxypiperidine} + \text{ClCOOMe} \rightarrow \text{4-(Methoxycarbonyloxy)piperidine}

  • Alkylation:
    4-(Methoxycarbonyloxy)piperidine+BrCH₂PyridineK₂CO₃Protected Intermediate\text{4-(Methoxycarbonyloxy)piperidine} + \text{BrCH₂Pyridine} \xrightarrow{\text{K₂CO₃}} \text{Protected Intermediate}

  • Deprotection:
    Protected IntermediateHCl/EtOH4-(Piperidin-4-ylmethoxy)pyridine\text{Protected Intermediate} \xrightarrow{\text{HCl/EtOH}} \text{4-(Piperidin-4-ylmethoxy)pyridine}

Regioselective Chlorination

Chlorination at the pyridine C3 position is achieved using POCl₃ in the presence of N,N-dimethylaniline as a catalyst. The reaction proceeds at 110°C for 8 hours, achieving >95% regioselectivity. Excess POCl₃ is removed via vacuum distillation, and the product is neutralized with NaHCO₃.

Coupling of Benzodioxine Sulfonyl Chloride and Piperidine Intermediate

Sulfonylation Reaction

The piperidine nitrogen is sulfonylated using 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in dichloromethane with triethylamine as a base. The reaction is conducted at 0°C to room temperature for 12 hours, yielding the sulfonamide derivative.

Optimization Data

BaseSolventTemperature (°C)Yield (%)
TriethylamineDCM0→2588
PyridineTHF2572
DBUAcetonitrile4065

Etherification of Pyridine

The final ether bond is formed via a Mitsunobu reaction between 3-chloro-4-hydroxypyridine and the piperidine methanol derivative. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF, the reaction achieves 90% conversion within 6 hours.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=5.6 Hz, 1H, pyridine-H), 7.82 (s, 1H, benzodioxine-H), 4.45 (m, 2H, OCH₂).

  • HPLC : Purity >99% (C18 column, acetonitrile/water gradient).

Impurity Profiling

Major impurities include unreacted sulfonyl chloride (<0.5%) and des-chloro byproducts (<0.3%), mitigated by optimizing chlorination time and stoichiometry.

Industrial Scalability and Environmental Considerations

Solvent Recovery

Toluene and dichloromethane are recycled via fractional distillation, reducing waste by 40%.

Catalytic Efficiency

Pd/C catalysts in hydrogenation steps are reused for up to 5 cycles without significant activity loss.

常见问题

Q. What are the key considerations for synthesizing 3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}pyridine with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the piperidine and benzodioxine sulfonyl intermediates. Critical steps include:
  • Sulfonylation : Reacting piperidine derivatives with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under anhydrous conditions in dichloromethane (DCM) with a base like NaOH to neutralize HCl byproducts .
  • Etherification : Coupling the sulfonylated piperidine with 3-chloro-4-hydroxypyridine using a methoxy linker. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is commonly used to facilitate nucleophilic substitution .
  • Purification : Column chromatography or recrystallization to achieve ≥99% purity, verified by HPLC or NMR .
    Key Safety Note : Use fume hoods and personal protective equipment (PPE) due to potential toxicity (H300-H313 hazard codes) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : A combination of analytical techniques is required:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, the methoxy group (–OCH₂–) typically appears as a singlet near δ 3.8–4.2 ppm in ¹H-NMR .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS to validate molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₈ClN₃O₄S: 396.0821) .
  • FTIR : Peaks at ~1150 cm⁻¹ (sulfonyl S=O stretch) and ~1250 cm⁻¹ (C–O–C ether linkage) confirm functional groups .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Initial screens should focus on target-agnostic assays:
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
  • Enzyme Inhibition : Test against kinases or GPCRs due to the piperidine-sulfonyl motif’s prevalence in receptor modulation .
  • Solubility and LogP : Use shake-flask methods or HPLC to determine aqueous solubility and partition coefficients, critical for drug-likeness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies often arise from:
  • Reaction Solvent Polarity : Lower yields in DMF vs. DCM may result from side reactions; optimize solvent choice via Design of Experiments (DoE) .
  • Catalyst Efficiency : Screen bases (e.g., K₂CO₃ vs. DBU) or phase-transfer catalysts to improve etherification efficiency.
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted sulfonyl chloride or dechlorinated pyridine derivatives) .
    Example Data :
ConditionYield (%)Purity (%)
DMF, K₂CO₃, 24h6599
DCM, NaOH, 12h7897
THF, DBU, 18h7298

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS targeting?

  • Methodological Answer : Modify substituents to enhance blood-brain barrier (BBB) penetration:
  • LogP Optimization : Aim for LogP 2–3 via substituent tuning (e.g., fluorination of the benzodioxine ring) .
  • P-Glycoprotein Efflux Inhibition : Introduce bulky groups (e.g., naphthyl) to the piperidine moiety, as seen in structurally related neuroactive compounds .
  • In Silico Modeling : Use tools like Schrödinger’s QikProp to predict BBB permeability and metabolic stability .

Q. How does the compound’s environmental fate impact its development for agrochemical use?

  • Methodological Answer : Follow ISO 14507 guidelines for environmental risk assessment:
  • Photodegradation : Expose to UV light (λ = 254 nm) and analyze degradation products via GC-MS. The sulfonyl group may hydrolyze to sulfonic acid under prolonged UV .
  • Soil Adsorption : Perform batch equilibrium tests; high log Kₒc values (>3) suggest strong soil binding, reducing groundwater contamination risk .
  • Ecotoxicology : Test on Daphnia magna (LC₅₀) and algal growth inhibition. Related pyridine derivatives show moderate aquatic toxicity (LC₅₀ = 5–10 mg/L) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data in different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions or cell line variability:
  • Dose-Response Curve Slope Analysis : Compare Hill coefficients; steep slopes (nH >1.5) suggest off-target effects in certain assays .
  • Orthogonal Assays : Validate kinase inhibition claims using both fluorescence polarization (FP) and radiometric assays.
  • Metabolic Stability : Check for cytochrome P450-mediated degradation in hepatic microsomes, which may reduce apparent activity in cell-based vs. cell-free assays .

Methodological Tables

Q. Table 1. Comparative Structure-Activity Relationships (SAR) of Piperidine-Benzodioxine Derivatives

Compound SubstituentBiological Activity (IC₅₀, nM)LogPBBB Permeability*
3-Chloro, 4-methoxy120 (Kinase X)2.1High
3-Fluoro, 4-ethoxy85 (Kinase X)2.3Moderate
3-Bromo, 4-(trifluoromethoxy)45 (Kinase X)3.0Low
*Predicted using QikProp .

Q. Table 2. Environmental Degradation Products Identified via GC-MS

Degradation ConditionMajor ProductsRelative Abundance (%)
UV Light (72h)3-Chloropyridine-4-ol, Sulfonic acid58
pH 9 Hydrolysis (37°C)Desulfonylated piperidine derivative32

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。